molecular formula C10H14N2 B13580638 (5,6,7,8-Tetrahydroquinolin-3-yl)methanamine

(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine

Cat. No.: B13580638
M. Wt: 162.23 g/mol
InChI Key: CCTMHSMYQLQWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine: 1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine , is a chemical compound with the following structure:

Structure: C10H14N2\text{Structure: } \text{C}_{10}\text{H}_{14}\text{N}_2 Structure: C10​H14​N2​

It belongs to the class of quinoline derivatives and contains a tetrahydroquinoline ring system. The compound is characterized by its amino group (–NH₂) attached to the quinoline ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reduction of the corresponding quinoline precursor using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Industrial Production: While specific industrial production methods are not widely documented, academic research and custom synthesis companies provide access to this compound for scientific and pharmaceutical purposes.

Chemical Reactions Analysis

(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine: can undergo various chemical reactions, including:

    Reduction: Reduction of the quinoline ring to form the tetrahydroquinoline.

    Substitution: Substitution reactions at the quinoline nitrogen or carbon atoms.

    Functionalization: Introduction of different functional groups.

Common reagents used in these reactions include reducing agents (e.g., LiAlH₄), halogenating agents (e.g., bromine), and acid catalysts.

Major products formed from these reactions include derivatives of the tetrahydroquinoline ring system.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.

    Medicinal Chemistry: Investigated for potential drug development.

Biology and Medicine::

    Neuroscience: Explored for its effects on neurotransmitter systems.

    Antimicrobial Properties: Studied for potential antibacterial or antifungal activity.

Industry::

    Custom Synthesis: Used by pharmaceutical and chemical companies for research purposes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. In neuroscience, it may interact with receptors or enzymes involved in neurotransmission.

Comparison with Similar Compounds

While there are other quinoline derivatives, the unique tetrahydroquinoline structure of (5,6,7,8-Tetrahydroquinolin-3-yl)methanamine sets it apart. Similar compounds include quinoline itself and other quinoline-based molecules.

Remember that further research and experimentation are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinolin-3-ylmethanamine

InChI

InChI=1S/C10H14N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h5,7H,1-4,6,11H2

InChI Key

CCTMHSMYQLQWKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)CN

Origin of Product

United States

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